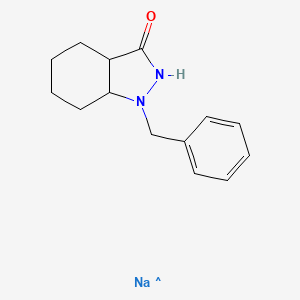![molecular formula C22H12O5 B12343906 3-{7-hydroxy-6-oxo-6H-benzo[c]chromen-9-yl}-2H-chromen-2-one](/img/structure/B12343906.png)
3-{7-hydroxy-6-oxo-6H-benzo[c]chromen-9-yl}-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-{7-hydroxy-6-oxo-6H-benzo[c]chromen-9-yl}-2H-chromen-2-one is a complex organic molecule belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-hydroxy-6-oxo-6H-benzo[c]chromen-9-yl}-2H-chromen-2-one typically involves a multi-step process starting from salicylaldehydes and α,β-unsaturated carbonyl compounds. A key step in the synthesis is the formation of the chromene core through a regioselective intermolecular Diels–Alder cycloaddition, followed by oxidative aromatization . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{7-hydroxy-6-oxo-6H-benzo[c]chromen-9-yl}-2H-chromen-2-one: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
3-{7-hydroxy-6-oxo-6H-benzo[c]chromen-9-yl}-2H-chromen-2-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism by which 3-{7-hydroxy-6-oxo-6H-benzo[c]chromen-9-yl}-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a potential phosphodiesterase II inhibitor, it may modulate intracellular signaling pathways by affecting cyclic nucleotide levels . This can lead to various biological effects, including neuroprotection and anti-inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-hydroxy-6H-benzo[c]chromen-6-one
- 6H-benzo[c]chromen-6-one derivatives
- (3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yloxy)-acetic acid
Uniqueness
3-{7-hydroxy-6-oxo-6H-benzo[c]chromen-9-yl}-2H-chromen-2-one: stands out due to its dual chromene structure, which may confer unique biological activities and chemical reactivity
Propriétés
Formule moléculaire |
C22H12O5 |
|---|---|
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
7-hydroxy-9-(2-oxochromen-3-yl)benzo[c]chromen-6-one |
InChI |
InChI=1S/C22H12O5/c23-17-11-13(15-9-12-5-1-3-7-18(12)26-21(15)24)10-16-14-6-2-4-8-19(14)27-22(25)20(16)17/h1-11,23H |
Clé InChI |
IKDPXRKCPNRPQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC4=C(C(=C3)O)C(=O)OC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride](/img/structure/B12343823.png)

![(2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12343848.png)

![(5E)-2-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343872.png)
![chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B12343876.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12343887.png)



![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B12343932.png)
![1-[(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5,5-bis(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343937.png)

![7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12343946.png)
